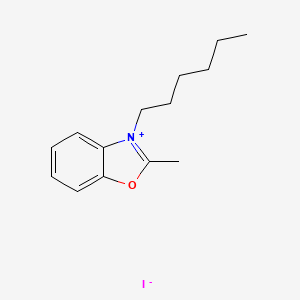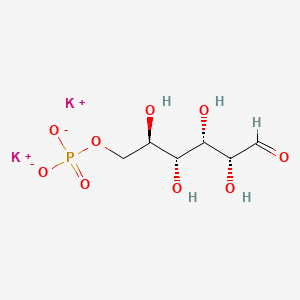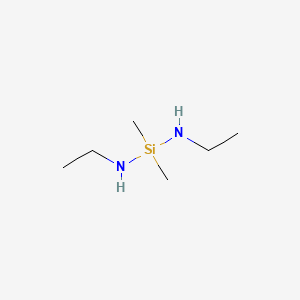
Bis(ethylamino)dimethylsilane
Übersicht
Beschreibung
Bis(ethylamino)dimethylsilane is a reagent used in the chemistry of silylamine and silanediol . It is classified as an aminal as well as a di tertiary amine .
Synthesis Analysis
The synthesis of Bis(ethylamino)dimethylsilane involves certain synthesis methods. The reaction yield is approximately 90% under conditions in pentane .Molecular Structure Analysis
The molecular formula of Bis(ethylamino)dimethylsilane is C6H18N2Si . The molecule has no symmetry, with the two dimethylamino groups having different CNC angles and conformations .Chemical Reactions Analysis
Bis(ethylamino)dimethylsilane has been used to silanize pH-sensitive microelectrodes, used to measure the membrane potential in oocytes . It hydrolyzes in water .Physical And Chemical Properties Analysis
Bis(ethylamino)dimethylsilane is a clear, colorless liquid . It has a molecular weight of 146.31 . It has a refractive index of 1.417 at 20°C . It has a boiling point of 128-129°C and a density of 0.809 g/mL at 25°C .Wissenschaftliche Forschungsanwendungen
Antiproliferative Properties
Bis(ethylamino)dimethylsilane and its derivatives have been explored for their antiproliferative properties. Studies have shown that these compounds inhibit the growth of various tumor cells in vitro and in vivo at micromolar concentrations. For example, bis(7-amino-4-azaheptyl)dimethylsilane and bis(7-ethylamino-4-azaheptyl)dimethylsilane demonstrate significant effects on tumor cell growth, indicating potential as antiproliferative agents (Seiler et al., 1996).
Catalytic Applications
In the field of catalysis, bis(ethylamino)dimethylsilane derivatives have been utilized. A study on nickel complexes incorporating pyrazole-based ligands including bis(3,5-dimethylpyrazolyl)dimethylsilane revealed moderate catalytic activities and high selectivities for ethylene dimerization, showcasing its utility in catalysis (Wang et al., 2015).
Material Science and Supramolecular Polymers
In material science, bis(ethylamino)dimethylsilane derivatives have been used to create novel hydrogen-bonded supramolecular polymers. These polymers have been studied for their crystal structures, spectroscopic properties, thermal behavior, and molecular transport ability, contributing significantly to the development of advanced materials (Zaltariov et al., 2012).
Synthesis and Characterization
The synthesis and characterization of bis(ethylamino)dimethylsilane derivatives have been a focus area. Studies have detailed the synthesis processes, properties, and potential applications of these compounds, enhancing our understanding of their chemical behavior and potential uses (Goubeau & Fromm, 1962).
Applications in Polymer Chemistry
These compounds have also found applications in polymer chemistry. For instance, new poly(1,3,4-oxadiazole-imide)s containing dimethylsilane units have been prepared, showing promise due to their solubility, thermal stability, and fluorescence properties (Hamciuc et al., 2005).
Antitumor Potential
Further studies have been conducted on the antitumor potential of bis(ethylamino)dimethylsilane derivatives. Research indicates that these compounds can act as potential antitumor agents, contributing to the field of cancer therapy (Haugwitz et al., 1990).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[ethylamino(dimethyl)silyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18N2Si/c1-5-7-9(3,4)8-6-2/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAVXENYOVMGDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN[Si](C)(C)NCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18N2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5064124 | |
| Record name | Silanediamine, N,N'-diethyl-1,1-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(ethylamino)dimethylsilane | |
CAS RN |
6143-68-6 | |
| Record name | N,N′-Diethyl-1,1-dimethylsilanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6143-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(ethylamino)dimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006143686 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silanediamine, N,N'-diethyl-1,1-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silanediamine, N,N'-diethyl-1,1-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5064124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-diethyl-1,1-dimethylsilanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.588 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BIS(ETHYLAMINO)DIMETHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4L9UPB8AV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




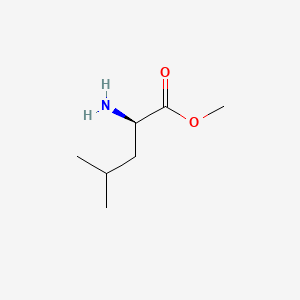


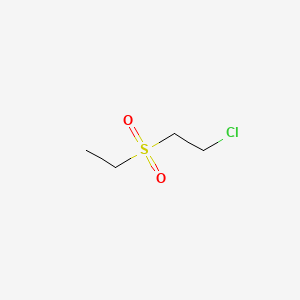
![[(p-Isopropylphenoxy)methyl]oxirane](/img/structure/B1596123.png)


